molecular formula C8H11N3 B1590198 5,6,7,8-Tetrahydroquinoxalin-5-amine CAS No. 502612-46-6

5,6,7,8-Tetrahydroquinoxalin-5-amine

Cat. No. B1590198
M. Wt: 149.19 g/mol
InChI Key: ABSBOMCIPXOKJL-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoxalin-5-amine is a chemical compound with the molecular formula C8H11N3 . It has a molecular weight of 149.2 g/mol .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroquinoxalin-5-amine involves the use of 5-azido-5,6,7,8-tetrahydroquinoxaline and 10% palladium on carbon (10 wt % of Pd/C) in methanol . The reaction is hydrogenated at 30 psi for 40 minutes .


Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroquinoxalin-5-amine is 1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2 .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroquinoxalin-5-amine has a molecular weight of 149.2 g/mol . Its IUPAC name is 5,6,7,8-tetrahydro-5-quinoxalinamine .

Scientific Research Applications

Redox-Annulations and C-H Functionalization

Redox-annulation processes involving cyclic amines like 1,2,3,4-tetrahydroisoquinoline with electron-deficient compounds have been developed to achieve dual C-H functionalization. This methodology, utilizing acetic acid as the solvent and promoter, facilitates the construction of complex molecules through efficient transformations. These reactions provide access to structures related to natural products, indicating the potential of 5,6,7,8-Tetrahydroquinoxalin-5-amine in synthetic applications (Paul, Adili, & Seidel, 2019); (Zhu, Chandak, & Seidel, 2018).

Antimicrobial and Anticancer Activity

Compounds derived from 5,6,7,8-Tetrahydroquinoxalin-5-amine have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have highlighted the potential of these derivatives as promising candidates for further development in pharmaceutical applications. The exploration of substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides has led to the discovery of compounds with significant antibacterial and antifungal activities, as well as notable anticancer effects (Ahmed et al., 2018).

Antioxidant Properties

The antioxidant activities of fused heterocyclic compounds, including 1,2,3,4-tetrahydroquinolines and related compounds, have been evaluated, demonstrating the significant potential of these structures in the development of new antioxidants. These studies suggest the relevance of 5,6,7,8-Tetrahydroquinoxalin-5-amine derivatives in materials science and pharmacology, offering insights into the design of molecules with enhanced oxidative stability (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).

Novel Synthetic Methodologies

Research has also focused on developing new synthetic methodologies leveraging the chemical properties of amines, including 5,6,7,8-Tetrahydroquinoxalin-5-amine, for constructing complex heterocyclic structures. These methodologies are critical for the efficient synthesis of diverse compounds with potential applications in drug discovery and material science (Yehia, Polborn, & Müller, 2002).

Safety And Hazards

The safety data sheet for 5,6,7,8-Tetrahydroquinoxalin-5-amine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . The signal word for this compound is "Warning" .

properties

IUPAC Name

5,6,7,8-tetrahydroquinoxalin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSBOMCIPXOKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=CN=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477536
Record name 5,6,7,8-TETRAHYDROQUINOXALIN-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinoxalin-5-amine

CAS RN

502612-46-6
Record name 5,6,7,8-TETRAHYDROQUINOXALIN-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A Parr shaker flask was charged with 5-azido-5,6,7,8-tetrahydroquinoxaline (1.81 g, 10.33 mmol) and 10% palladium on carbon (10 wt % of Pd/C; 0.18 g). The reaction vessel was evacuated and filled with nitrogen. Methanol (30 mL) was added and the reaction was hydrogenated at 30 psi for 40 minutes. The reaction mixture was flushed with nitrogen and filtered through a plug of Celite® to provide 5,6,7,8-tetrahydroquinoxalin-5-ylamine as an orange liquid (1.54 g, 99%), which would rapidly turn dark brown. It was stored under an argon atmosphere at −20° C. 1H NMR (CDCl3): δ 1.62-1.79 (m, 1H), 1.80-2.18 (m, 4H), 2.18-2.30 (m, 1H), 2.91-3.01 (m, 2H), 4.07 (dd, 1H, J=8.4, 5.4 Hz), 8.32-8.38 (m, 2H); 13C NMR (CDCl3): δ 19.7, 31.7, 32.2, 51.5, 142.0, 142.5, 152.6, 155.4; MS m/z: 150 (M+H+), 133.
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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